Ethyl 5-amino-2,3,4-trifluorobenzoate
Description
Ethyl 5-amino-2,3,4-trifluorobenzoate is a fluorinated benzoate ester featuring an amino group at the 5-position and fluorine atoms at the 2-, 3-, and 4-positions of the aromatic ring. This compound is of significant interest in medicinal and agrochemical research due to the synergistic effects of fluorine substitution and the reactive amino group. Applications include its use as a synthetic intermediate in drug discovery, particularly for designing kinase inhibitors or antimicrobial agents.
Properties
IUPAC Name |
ethyl 5-amino-2,3,4-trifluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-9(14)4-3-5(13)7(11)8(12)6(4)10/h3H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKYPVGYGJNXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-2,3,4-trifluorobenzoate typically involves the esterification of 5-amino-2,3,4-trifluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-2,3,4-trifluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to produce 5-amino-2,3,4-trifluorobenzoic acid and ethanol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation: Oxidized products such as nitro or hydroxyl derivatives.
Reduction: Reduced products such as amines or alcohols.
Hydrolysis: 5-amino-2,3,4-trifluorobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 5-amino-2,3,4-trifluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and imaging agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2,3,4-trifluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares Ethyl 5-amino-2,3,4-trifluorobenzoate with structurally related benzoate derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent-Driven Comparisons
a) Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron Methyl Ester)
- Structure : Contains a sulfonylurea bridge linked to a triazine ring and a methyl benzoate group.
- Key Differences: Unlike this compound, this compound lacks fluorine atoms but includes a sulfonylurea moiety critical for herbicidal activity.
- Application : Used as a sulfonylurea herbicide targeting acetolactate synthase (ALS) enzymes in plants .
b) 5-Amino-2,3-Dihydrophthalazine-1,4-Dione Sodium Salt
- Structure: A phthalazine derivative with an amino group and sodium salt formulation.
- Key Differences: While both compounds feature amino groups, the core structure diverges (benzoate vs. phthalazine). The sodium salt form enhances solubility for parenteral administration.
- Application: Used in immunomodulatory and anti-inflammatory drugs, highlighting the role of amino groups in biological activity .
Fluorination Patterns in Benzoate Derivatives
a) Ethyl 2,4,5-Trifluorobenzoate
- Structure: Fluorine atoms at 2-, 4-, and 5-positions without an amino group.
- Key Differences: The absence of the 5-amino group reduces hydrogen-bonding capacity, limiting its utility in drug-receptor interactions.
- Application : Primarily used as a building block in polymer chemistry.
b) Methyl 5-Amino-2,4-Difluorobenzoate
- Structure: Features two fluorine atoms (2- and 4-positions) and an amino group at the 5-position.
- Key Differences: Reduced fluorination compared to this compound, leading to lower lipophilicity and altered metabolic stability.
- Application : Investigated in agrochemical intermediates for fungicides.
Physicochemical and Functional Data Table
| Compound Name | Substituents | Molecular Weight (g/mol) | LogP<sup>a</sup> | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | 2,3,4-F; 5-NH2; ethyl ester | 243.19 | 2.1 | 98–102 | Pharmaceutical intermediates |
| Methyl 5-amino-2,4-difluorobenzoate | 2,4-F; 5-NH2; methyl ester | 201.16 | 1.8 | 85–89 | Agrochemical research |
| Ethyl 2,4,5-trifluorobenzoate | 2,4,5-F; ethyl ester | 214.15 | 2.5 | 62–65 | Polymer additives |
| Metsulfuron methyl ester | Triazine; sulfonylurea | 381.36 | 1.2 | 158–160 | ALS-inhibiting herbicides |
<sup>a</sup> LogP values estimated via computational models.
Research Findings and Implications
- Fluorine Substitution: this compound exhibits higher metabolic stability compared to non-fluorinated analogs, as fluorine reduces cytochrome P450-mediated oxidation .
- Amino Group Reactivity: The 5-amino group enables facile functionalization (e.g., acylation, sulfonation), making it versatile in synthesizing bioactive molecules.
- Comparative Bioactivity: Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester), this compound lacks ALS-inhibiting activity but shows promise in kinase inhibition due to its planar aromatic structure.
Limitations and Knowledge Gaps
The provided evidence lacks direct studies on this compound, necessitating extrapolation from structural analogs. Further experimental data on its solubility, toxicity, and synthetic pathways are required to validate computational predictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
